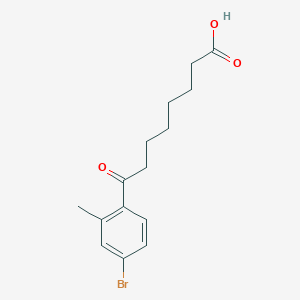

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

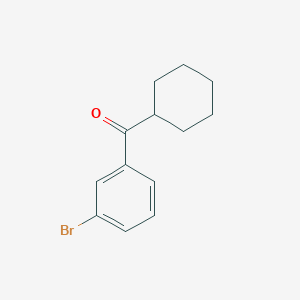

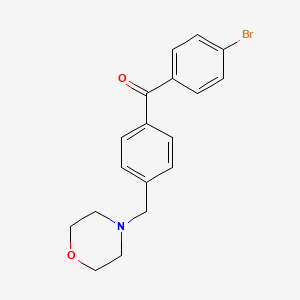

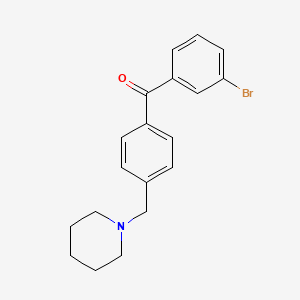

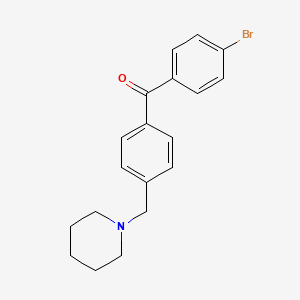

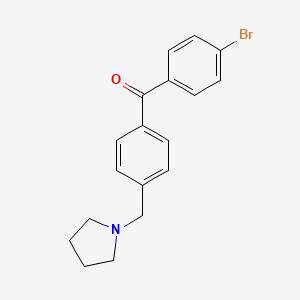

This compound is a derivative of octanoic acid, where the 8th carbon is attached to a 4-bromo-2-methylphenyl group. Octanoic acid is a straight-chain saturated fatty acid, and the 4-bromo-2-methylphenyl group is a brominated aromatic ring with a methyl substituent .

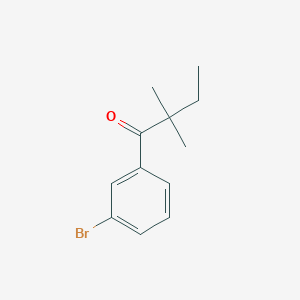

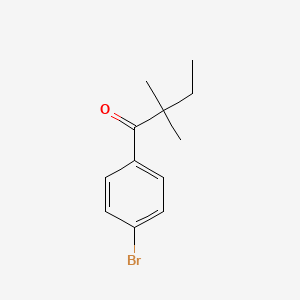

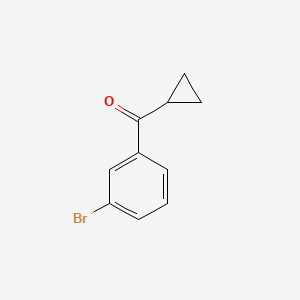

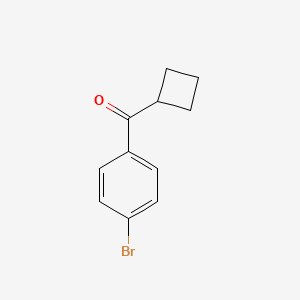

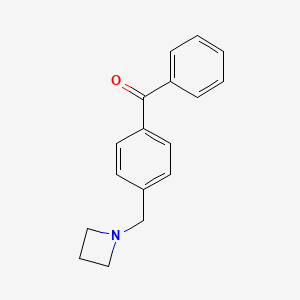

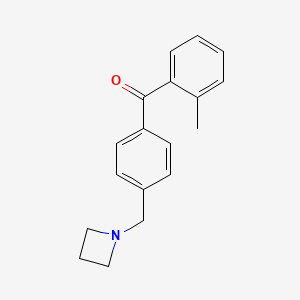

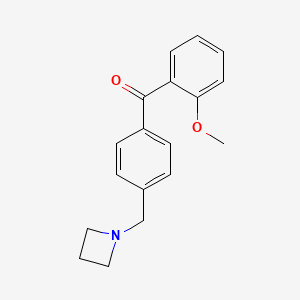

Molecular Structure Analysis

The molecular structure would consist of an eight-carbon chain (octanoic acid) with a carbonyl group (C=O) at one end, and a 4-bromo-2-methylphenyl group attached to the other end .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring might be substituted in a nucleophilic aromatic substitution reaction . The carbonyl group could also undergo reactions typical for carboxylic acids and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and environmental conditions .Scientific Research Applications

- Application Summary : This research involved the synthesis of a new furfural Schiff base derivative ligand (L-FSB) named N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. This was achieved through the condensation reaction of furfural (fur) with 4-Bromo-2-methylaniline (bma) in a 1:1 molar ratio .

- Methods of Application : A series of VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal complexes were synthesized according to the metal content analysis in a 2:1 ligand:metal ratio .

- Results or Outcomes : The antimicrobial activities of the synthesized Schiff base ligand and its complexes were screened against three pathogenic microbes: Escherichia coli (Gram-negative bacteria), Staphylococcus aureus (Gram-positive bacteria), and fungal strains (Candida albicans). The results showed that potential is related to the structure and nature of the ligand and their complexes .

- Application Summary : This research involved the design and synthesis of a series of ferulic acid derivatives containing a β-amino alcohol. Their biological activities were evaluated .

- Methods of Application : The compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo) and tobacco mosaic virus (TMV) .

- Results or Outcomes : The EC50 values of compound D24 against Xoo was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC50 = 16.2 μg/mL) and thiodiazole copper (TC, EC50 = 44.5 μg/mL). The inactivation activities of compounds D2, D3 and D4 against TMV at 500 μg/mL were 89.1, 93.7 and 89.5%, respectively, superior to ningnanmycin (93.2%) and ribavirin (73.5%) .

Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand

Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives

Future Directions

properties

IUPAC Name |

8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-11-10-12(16)8-9-13(11)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERWYQHMQHMGNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645387 |

Source

|

| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |

CAS RN |

898767-40-3 |

Source

|

| Record name | 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.